molecular formula C7H10N4O3 B8690896 2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethanol

2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethanol

Cat. No. B8690896
M. Wt: 198.18 g/mol
InChI Key: SGXWWLPADNJGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09051323B2

Procedure details

2-[(6-Amino-5-nitropyridin-2-yl)amino]ethanol (Example 48A) is prepared in analogy to Example 36A from 2-amino-6-chloro-3-nitropyridine (400 mg, 2.3 mmol) and 2-aminoethanol (282 mg, 4.6 mmol) in DMSO (110° C., 4 h). Removal of the solvent results in a crude product which is precipitated from dichloromethane. The product is filtered off with suction and dried. 283 mg (62% of theory) of the product are obtained.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[NH2:12][CH2:13][CH2:14][OH:15]>CS(C)=O>[NH2:1][C:2]1[N:3]=[C:4]([NH:12][CH2:13][CH2:14][OH:15])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
282 mg
Type
reactant
Smiles
NCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=N1)NCCO)[N+](=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.